molecular formula C13H18ClN3 B13927125 N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine

N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine

Cat. No.: B13927125
M. Wt: 251.75 g/mol
InChI Key: XIACIAHMTMZOFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-6-Azaspiro[25]octane-5-methanamine is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-6-Azaspiro[25]octane-5-methanamine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and pyridine derivatives, such as:

Uniqueness

N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-(6-azaspiro[2.5]octan-7-ylmethyl)-5-chloropyridin-2-amine

InChI

InChI=1S/C13H18ClN3/c14-10-1-2-12(16-8-10)17-9-11-7-13(3-4-13)5-6-15-11/h1-2,8,11,15H,3-7,9H2,(H,16,17)

InChI Key

XIACIAHMTMZOFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC(C2)CNC3=NC=C(C=C3)Cl

Origin of Product

United States

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